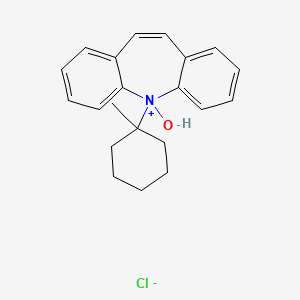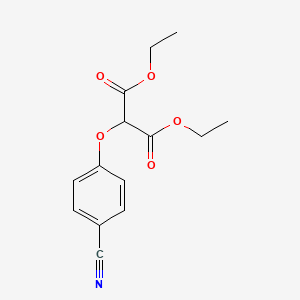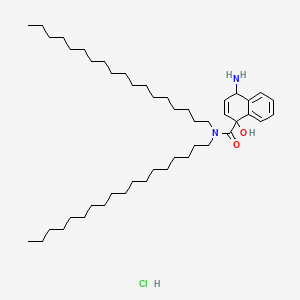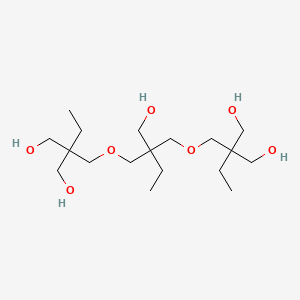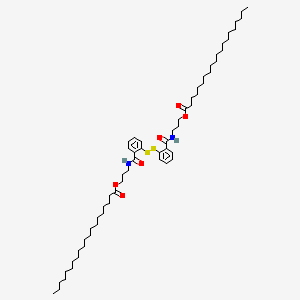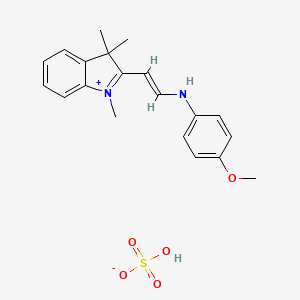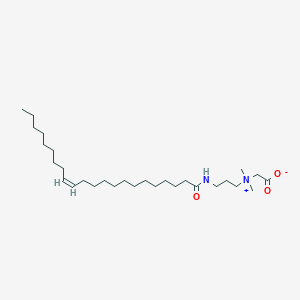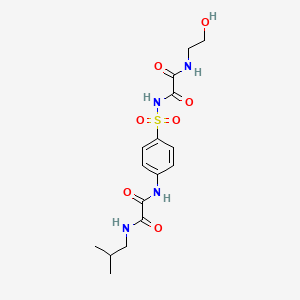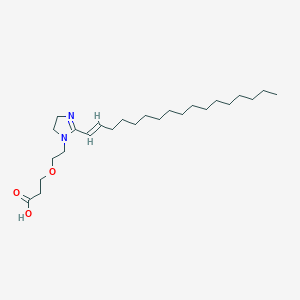
2,3-Dimethyl-2-nonanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-2-nonanol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to a carbon atom that is part of a nonane chain, with two methyl groups attached to the second carbon atom. This compound is part of the broader class of alcohols, which are characterized by the presence of one or more hydroxyl groups attached to a carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-2-nonanol can be synthesized through various methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable ketone (such as 2,3-dimethyl-2-nonanone) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-2-nonanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Although less common, the alcohol can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.
Major Products Formed
Oxidation: 2,3-Dimethyl-2-nonanone or 2,3-dimethyl-nonanoic acid.
Reduction: 2,3-Dimethylnonane.
Substitution: 2,3-Dimethyl-2-nonyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-2-nonanol has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-2-nonanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds with various biomolecules, affecting their structure and function. In biological systems, it may interact with cell membranes, proteins, and enzymes, altering their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-1-nonanol: Similar structure but with the hydroxyl group on the first carbon atom.
2,3-Dimethyl-2-decanol: Similar structure but with a longer carbon chain.
2,3-Dimethyl-2-octanol: Similar structure but with a shorter carbon chain.
Uniqueness
2,3-Dimethyl-2-nonanol is unique due to its specific structural arrangement, which influences its physical and chemical properties. The presence of two methyl groups on the second carbon atom and the hydroxyl group on the same carbon atom contribute to its distinct reactivity and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
60671-33-2 |
|---|---|
Molekularformel |
C11H24O |
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
2,3-dimethylnonan-2-ol |
InChI |
InChI=1S/C11H24O/c1-5-6-7-8-9-10(2)11(3,4)12/h10,12H,5-9H2,1-4H3 |
InChI-Schlüssel |
UDBQSIHTDSUWIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


